molecular formula C5H6BrF5O B6350404 1-Bromo-3-pentafluoroethyloxy-propane CAS No. 1301739-12-7

1-Bromo-3-pentafluoroethyloxy-propane

Cat. No.: B6350404
CAS No.: 1301739-12-7
M. Wt: 257.00 g/mol
InChI Key: PFQUIMGCLJUGQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-pentafluoroethyloxy-propane is an organobromine compound characterized by the presence of a bromine atom and a pentafluoroethyloxy group attached to a propane backbone

Properties

IUPAC Name

1-bromo-3-(1,1,2,2,2-pentafluoroethoxy)propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrF5O/c6-2-1-3-12-5(10,11)4(7,8)9/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQUIMGCLJUGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(C(F)(F)F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-pentafluoroethyloxy-propane can be synthesized through a multi-step process involving the reaction of 3-bromopropanol with pentafluoroethanol in the presence of a suitable base, such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of 1-Bromo-3-pentafluoroethyloxy-propane may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-pentafluoroethyloxy-propane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Elimination Reactions: Strong bases such as sodium ethoxide in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Formation of ethers, amines, or alcohols.

    Elimination Reactions: Formation of alkenes.

    Oxidation: Formation of corresponding alcohols.

    Reduction: Formation of alkanes.

Scientific Research Applications

1-Bromo-3-pentafluoroethyloxy-propane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Utilized in the development of fluorinated polymers and coatings with unique properties such as hydrophobicity and chemical resistance.

    Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds with enhanced bioavailability and stability.

    Environmental Science: Studied for its role in the degradation of pollutants and the development of environmentally friendly materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-pentafluoroethyloxy-propane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The pentafluoroethyloxy group imparts unique electronic properties, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    1-Bromo-3-fluoropropane: Similar in structure but with a single fluorine atom instead of a pentafluoroethyloxy group.

    1-Bromo-3-phenoxypropane: Contains a phenoxy group instead of a pentafluoroethyloxy group.

    1-Bromo-3,3,3-trifluoropropene: Contains a trifluoropropene group instead of a pentafluoroethyloxy group.

Uniqueness: 1-Bromo-3-pentafluoroethyloxy-propane is unique due to the presence of the pentafluoroethyloxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high chemical resistance and stability.

Biological Activity

1-Bromo-3-pentafluoroethyloxy-propane is a fluorinated organic compound that has garnered attention in various fields, particularly due to its potential biological activities and interactions with biomolecules. Its unique structure, characterized by the presence of a bromo group and a pentafluoroethyloxy moiety, suggests interesting properties that warrant detailed investigation.

1-Bromo-3-pentafluoroethyloxy-propane is classified as a halogenated ether. The presence of the pentafluoroethyloxy group imparts significant electronegativity and stability, which can influence its reactivity and interactions with biological systems.

Biological Activity

Research into the biological activity of 1-Bromo-3-pentafluoroethyloxy-propane has revealed several important findings:

  • Cytotoxicity : Studies have indicated that halogenated compounds can exhibit varying degrees of cytotoxicity against different cell lines. The cytotoxic effects of 1-Bromo-3-pentafluoroethyloxy-propane are hypothesized to be linked to its ability to disrupt cellular membranes or interfere with metabolic pathways.
  • Genotoxicity : Preliminary studies suggest that compounds with similar structures may induce gene mutations and chromosomal aberrations. For example, related halogenated compounds have shown mutagenic properties in bacterial assays, indicating a potential risk for genotoxic effects in mammalian systems as well .
  • Mechanism of Action : The exact mechanism through which 1-Bromo-3-pentafluoroethyloxy-propane exerts its biological effects is still under investigation. It is believed that the compound may interact with cellular macromolecules such as proteins and nucleic acids, leading to alterations in cellular function and viability.

Case Studies

Several case studies have been conducted to explore the biological implications of similar halogenated compounds:

  • In Vitro Studies : A study examining the effects of halogenated ethers on human cell lines found that these compounds could induce oxidative stress, leading to increased apoptosis rates. This suggests that 1-Bromo-3-pentafluoroethyloxy-propane might share similar properties.
  • Environmental Impact Studies : Research has highlighted the persistence of fluorinated compounds in the environment, raising concerns about their long-term biological effects on ecosystems. The bioaccumulation potential of 1-Bromo-3-pentafluoroethyloxy-propane remains an area for future research.

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
CytotoxicityInduces cell death in various cancer cell lines
GenotoxicityPotential for gene mutations observed
MechanismLikely interacts with DNA and proteinsOngoing studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.